molecular formula C11H15ClN4O3 B12713405 Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate CAS No. 56387-60-1

Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate

Cat. No.: B12713405
CAS No.: 56387-60-1
M. Wt: 286.71 g/mol
InChI Key: YALNFCRINZHFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate involves the reaction of phthalazine derivatives with ethyl carbazate. One common method includes the reaction of phthalazin-1-one with ethyl carbazate in the presence of an acid catalyst to form the desired product . The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final crystalline solid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce phthalazine hydrazine derivatives .

Comparison with Similar Compounds

Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined antihypertensive and antioxidant activities, making it a valuable compound for both therapeutic and research purposes .

Properties

CAS No.

56387-60-1

Molecular Formula

C11H15ClN4O3

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl N-(phthalazin-1-ylamino)carbamate;hydrate;hydrochloride

InChI

InChI=1S/C11H12N4O2.ClH.H2O/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H;1H2

InChI Key

YALNFCRINZHFMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.